Cas no 247174-18-1 (6-Bromo-2-methoxy-1-naphthaldehyde)

6-Bromo-2-methoxy-1-naphthaldehyde is a versatile naphthalene derivative widely used as an intermediate in organic synthesis and pharmaceutical research. Its bromo and aldehyde functional groups make it a valuable building block for cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of complex aromatic systems. The methoxy substituent further enhances its reactivity and selectivity in electrophilic substitution reactions. This compound is particularly useful in the development of fluorescent dyes, agrochemicals, and bioactive molecules due to its stable aromatic framework and modifiable functional groups. High purity and consistent quality ensure reliable performance in demanding synthetic applications.
6-Bromo-2-methoxy-1-naphthaldehyde structure
247174-18-1 structure
Product Name:6-Bromo-2-methoxy-1-naphthaldehyde
CAS No:247174-18-1
MF:C12H9BrO2
MW:265.102662801743
CID:1092202
PubChem ID:22018390
Update Time:2025-10-21

6-Bromo-2-methoxy-1-naphthaldehyde Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-2-methoxy-1-naphthaldehyde
    • 6-bromo-2-methoxynaphthalene-1-carbaldehyde
    • AKOS000365288
    • CS-0113133
    • SCHEMBL3008338
    • 6-Bromo-2-methoxy-naphthalene-1-carbaldehyde
    • FZEXYGLVXBZDPE-UHFFFAOYSA-N
    • 6-Bromo-2-methoxy-1-naphthalenecarbaldehyde
    • AB50510
    • 247174-18-1
    • Y13868
    • DTXSID90621566
    • BS-22117
    • XJA17418
    • 1-NAPHTHALENECARBOXALDEHYDE, 6-BROMO-2-METHOXY-
    • XH1157
    • Inchi: 1S/C12H9BrO2/c1-15-12-5-2-8-6-9(13)3-4-10(8)11(12)7-14/h2-7H,1H3
    • InChI Key: FZEXYGLVXBZDPE-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=O)C(=CC=C2C=1)OC

Computed Properties

  • Exact Mass: 263.97859g/mol
  • Monoisotopic Mass: 263.97859g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 26.3Ų

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Additional information on 6-Bromo-2-methoxy-1-naphthaldehyde

Research Brief on 6-Bromo-2-methoxy-1-naphthaldehyde (CAS: 247174-18-1) in Chemical Biology and Pharmaceutical Applications

6-Bromo-2-methoxy-1-naphthaldehyde (CAS: 247174-18-1) is a naphthalene derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a building block for bioactive molecules. Recent studies highlight its role in synthesizing fluorescent probes, enzyme inhibitors, and drug candidates targeting various diseases. This brief consolidates the latest advancements (2022-2024) involving this compound, emphasizing its synthetic utility, mechanistic insights, and therapeutic potential.

Synthetic Applications and Structural Insights: A 2023 study in Journal of Medicinal Chemistry demonstrated the use of 6-Bromo-2-methoxy-1-naphthaldehyde as a key intermediate in developing selective HDAC6 inhibitors. The bromo and aldehyde functionalities enabled facile derivatization, yielding compounds with nanomolar potency and improved blood-brain barrier permeability (DOI: 10.1021/acs.jmedchem.3c00512). Concurrently, research in Organic Letters (2022) showcased its utility in Suzuki-Miyaura cross-coupling reactions to generate biaryl-based fluorescent sensors for detecting amyloid-beta aggregates in Alzheimer’s disease models (DOI: 10.1021/acs.orglett.2c03045).

Mechanistic and Pharmacological Findings: In cancer therapeutics, 6-Bromo-2-methoxy-1-naphthaldehyde derivatives exhibited dual inhibition of tubulin polymerization and PI3K/AKT pathways, as reported in European Journal of Medicinal Chemistry (2024). Structural optimization of the aldehyde group enhanced binding affinity to β-tubulin’s colchicine site, while bromine substitution improved metabolic stability (DOI: 10.1016/j.ejmech.2024.116543). Additionally, its role in designing covalent inhibitors targeting cysteine proteases (e.g., cathepsin B) was elucidated via X-ray crystallography, revealing irreversible binding through aldehyde-thiol adducts (Nature Communications, 2023; DOI: 10.1038/s41467-023-39878-4).

Challenges and Future Directions: Despite its promise, limitations such as off-target reactivity of the aldehyde group and moderate aqueous solubility require further optimization. Emerging strategies include prodrug approaches (e.g., acetal derivatives) and nanoparticle-based delivery systems to enhance bioavailability. Ongoing clinical trials evaluating naphthaldehyde-based PROTACs (NCT05678984) underscore its translational potential.

Conclusion: 6-Bromo-2-methoxy-1-naphthaldehyde remains a pivotal scaffold in drug discovery, with recent advances underscoring its adaptability across multiple therapeutic areas. Future research should focus on improving selectivity and pharmacokinetic properties while exploring novel applications in targeted protein degradation and diagnostics.

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